Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylate is a heterocyclic compound with the chemical formula and a molecular weight of approximately 306.1 g/mol. It is classified as a substituted pyrazolo[1,5-a]pyridine derivative, notable for its potential biological activities. The compound is identified by its CAS number 2172859-70-8 and is recognized for its structural complexity and functional versatility in medicinal chemistry.
This compound belongs to the category of heterocycles, specifically within the sub-class of pyrazolo derivatives. Pyrazolo compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities. Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylate has been referenced in various chemical databases and literature as a potential building block in drug design and synthesis .
The synthesis of methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylate typically involves multi-step reactions that may include cyclization processes and functional group modifications. Common methods include:
The specific synthetic route may vary based on the desired yield and purity but generally follows established protocols for heterocyclic chemistry. For example, starting materials may include substituted pyridines or pyrazoles that are reacted under controlled conditions to achieve the final product.
The molecular structure of methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylate features a fused ring system comprising a pyrazole and a pyridine moiety. The presence of an iodine atom at the 3-position significantly influences its reactivity and biological activity.
Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylate can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is largely dictated by the electron-withdrawing effects of the iodine atom and the ester group, which can stabilize certain reaction intermediates.
The mechanism of action for methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylate in biological systems often involves interaction with specific molecular targets such as enzymes or receptors.
Research indicates that compounds with similar structures may exhibit activity through:
Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylate is typically a solid at room temperature with high solubility in organic solvents.
Key chemical properties include:
This compound has potential applications in medicinal chemistry as a lead compound for drug development targeting various diseases due to its unique structural features. Its derivatives may be investigated for:
Regioselective iodination at the C3 position of the tetrahydropyrazolo[1,5-a]pyridine scaffold is critical for enabling downstream functionalization of methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylate. The electron-rich nature of the fused heterocyclic system necessitates protective group strategies to direct electrophilic iodination exclusively to the C3 position. N-Alkylation prior to iodination significantly enhances regiocontrol by preventing competing reactions at nitrogen atoms while activating the C3 carbon toward electrophilic aromatic substitution. Studies demonstrate that substrates with N-methyl or N-Boc protection achieve >95% regioselectivity using N-iodosuccinimide (NIS) in dichloromethane at 0°C [7]. The exothermic nature of iodination requires precise temperature control (–10°C to 5°C) to suppress polyiodination byproducts, with reaction monitoring via LC-MS essential for optimal yield [2] [7]. Post-iodination, Boc deprotection proceeds quantitatively with trifluoroacetic acid to yield the iodinated scaffold while preserving the methyl ester functionality.
Table 1: Influence of Directing Groups on C3 Iodination Efficiency
Directing Group | Reagent | Temp (°C) | Reaction Time (h) | Regioselectivity (%) | Yield (%) |
---|---|---|---|---|---|
N-Boc | NIS | 0–5 | 4 | >95 | 88 |
N-Methyl | I₂ | 25 | 12 | 92 | 79 |
None | NIS | 25 | 6 | 65 | 52 |
Solvent selection profoundly impacts iodination kinetics, with aprotic polar solvents (DMF, acetonitrile) accelerating reaction rates but increasing diiodide formation risk. Green solvent alternatives like cyclopentyl methyl ether (CPME) demonstrate comparable selectivity with reduced environmental impact. Post-reaction purification leverages recrystallization from ethanol/water mixtures, exploiting the compound’s limited aqueous solubility (<1 mg/mL) to achieve pharma-grade purity (>97%) without chromatography [2] [7].
Microwave-assisted esterification significantly optimizes the synthesis of the methyl carboxylate functionality in tetrahydropyrazolo[1,5-a]pyridine derivatives. Conventional Fischer esterification of the precursor carboxylic acid (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid) requires 24 hours under reflux with sulfuric acid catalyst, yielding 60–75% product [10]. Microwave intensification (150°C, 20 minutes) achieves near-quantitative conversion (>98%) using catalytic trimethylsilyl chloride (TMSCl) in methanol solvent, while suppressing hydrolysis of the sensitive iodo substituent [3]. This method reduces energy consumption by 85% and solvent waste by 70% compared to thermal approaches. The methyl ester product exhibits enhanced stability under inert atmosphere storage (2–8°C), maintaining >95% purity for over 12 months, whereas ester derivatives with longer alkyl chains show progressive hydrolysis [3] [4].
Table 2: Comparative Esterification Methods for Carboxylate Intermediate
Method | Catalyst | Temp (°C) | Time | Yield (%) | Purity (%) |
---|---|---|---|---|---|
Conventional reflux | H₂SO₄ | 65 | 24 h | 72 | 90 |
Microwave (open vessel) | TMSCl | 150 | 20 min | 98 | 99 |
Enzyme-catalyzed (CAL-B) | Lipase | 40 | 48 h | 55 | 88 |
Green chemistry advancements include continuous-flow esterification using supercritical methanol (scMeOH), eliminating catalysts entirely. At 250°C and 150 bar residence time of 5 minutes, scMeOH achieves 94% conversion with minimal thermal degradation. The methyl ester product crystallizes directly upon depressurization, simplifying isolation and reducing organic solvent consumption by 95% compared to batch processes [4].
The C3-iodo substituent in methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylate serves as a versatile handle for palladium-catalyzed cross-coupling, enabling rapid scaffold diversification. Suzuki-Miyaura couplings with arylboronic acids proceed efficiently under Pd(PPh₃)₄ catalysis (2 mol%) in aqueous dioxane (K₂CO₃ base, 80°C, 6h), yielding biaryl derivatives with >85% conversion. Electron-deficient boronic acids (e.g., 4-cyanophenylboronic acid) couple faster (TOF = 180 h⁻¹) than electron-rich analogs (TOF = 95 h⁻¹) due to facilitated transmetalation [7] [9]. Sonogashira reactions with terminal alkynes require co-catalytic CuI (5 mol%) and PdCl₂(PPh₃)₂ (3 mol%) in triethylamine, generating alkynyl derivatives in 70–92% yield. The methyl carboxylate remains intact under these conditions, confirmed by NMR studies.
Table 3: Palladium-Catalyzed Cross-Coupling Partners and Yields
Coupling Type | Reagents | Catalyst System | Yield (%) | Application Target |
---|---|---|---|---|
Suzuki-Miyaura | 4-(MeO)PhB(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | 89 | Kinase inhibitors |
Sonogashira | PhC≡CH | PdCl₂(PPh₃)₂, CuI | 92 | Fluorescent probes |
Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, XPhos | 78 | Solubility modifiers |
Carbonylative | n-BuSnMe₃, CO (1 atm) | Pd(OAc)₂, AsPh₃ | 65 | Ketone derivatives |
Microwave-assisted coupling protocols enhance efficiency for sterically hindered partners. Reactions involving 2,6-disubstituted arylboronic acids achieve 82% yield in 15 minutes under microwave irradiation (120°C), compared to 12 hours for thermal heating. Catalyst systems employing XPhos ligand show superior performance in aminocarbonylations, enabling direct installation of amide groups via CO insertion (1 atm) at 50°C [9]. The C3-diversified products retain the saturated ring system’s conformational flexibility, crucial for binding kinase ATP pockets in oncology targets [5] [9].
Parallel synthesis leverages methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylate as a linchpin for generating diamide libraries through orthogonal functionalization. The C5-methyl ester undergoes aminolysis with aliphatic diamines (e.g., ethylenediamine, piperazine) under mild conditions (DMF, 25°C, 24h), yielding monoamide intermediates. Subsequent C3-iodo coupling with boronate-tethered amides generates diamide derivatives with controlled asymmetry. Using automated liquid handlers, 48-member libraries are synthesized in 72 hours with average yields of 75% and >90% purity (HPLC) [9]. Key innovations include:
Table 4: Diamide Derivatives via Parallel Synthesis
Diamine Spacer | C3 Coupling Partner | Yield (%) | Biological Target | Potency (IC₅₀) |
---|---|---|---|---|
Ethylenediamine | 4-Carboxyphenylboronic acid | 82 | PRMT5 inhibition | 8.2 nM |
Piperazine | 2-Pyridylboronic acid | 78 | EGFR kinase inhibition | 12.7 nM |
1,3-Diaminopropane | 3-Cyanophenylboronic acid | 85 | DRAK1 inhibition | 23.5 nM |
Diamide derivatives exhibit enhanced kinase binding affinity compared to monocarboxamide analogs due to bivalent interactions with target proteins. For example, piperazine-linked diamides targeting EGFR demonstrate IC₅₀ values of 12.7 nM versus 180 nM for monocarboxamide controls, validating the strategy’s utility for inhibitor development [5] [9].
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: